molecular formula C9H7F3 B13693001 1-Cyclopropyl-2,3,4-trifluorobenzene

1-Cyclopropyl-2,3,4-trifluorobenzene

Cat. No.: B13693001
M. Wt: 172.15 g/mol
InChI Key: DYMGGUFVNABPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2,3,4-trifluorobenzene is an organic compound characterized by a benzene ring substituted with three fluorine atoms and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2,3,4-trifluorobenzene typically involves the introduction of fluorine atoms and a cyclopropyl group onto a benzene ring. One common method involves the diazotization of 2,4-difluoroaniline followed by a Sandmeyer reaction to introduce the third fluorine atom. The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,3,4-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropyl-2,3,4-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,3,4-trifluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7F3

Molecular Weight

172.15 g/mol

IUPAC Name

1-cyclopropyl-2,3,4-trifluorobenzene

InChI

InChI=1S/C9H7F3/c10-7-4-3-6(5-1-2-5)8(11)9(7)12/h3-5H,1-2H2

InChI Key

DYMGGUFVNABPFG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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